molecular formula C3H7Cl2N5 B2710641 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride CAS No. 2408965-27-3

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride

Cat. No.: B2710641
CAS No.: 2408965-27-3
M. Wt: 184.02
InChI Key: MKXUYBAILWRUHC-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboximidamide dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboximidamide group at position 5 and two hydrochloride counterions. The carboximidamide group (–C(=NH)NH₂) contributes to its basicity, making it amenable to salt formation for enhanced solubility and stability.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.2ClH/c4-2(5)3-6-1-7-8-3;;/h1H,(H3,4,5)(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUYBAILWRUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride typically involves the reaction of dicyandiamide with 1,2,4-Triazole. The process includes dissolving the compound in tetrahydrofuran and heating it to 70°C. A solution of dicyandiamide is then added, followed by a solution of hydrochloric acid in tetrahydrofuran. The mixture is maintained at 70°C for 2 hours, then cooled to room temperature. The resulting solid is filtered, and the solvent is removed under vacuum to yield the final product .

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Scientific Research Applications

Pharmaceutical Development

Antifungal Agents
1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is primarily recognized for its utility as an intermediate in the synthesis of antifungal agents. Research indicates that derivatives of this compound exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, often outperforming traditional antifungal medications like fluconazole and voriconazole . For instance, certain synthesized triazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.00097 μg/mL against human pathogenic fungi .

Other Therapeutic Applications
Beyond antifungal properties, triazoles are being investigated for their potential as antibacterial agents and in cancer therapy. Studies have demonstrated that triazole derivatives possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibit cytotoxic effects on various cancer cell lines . For example, compounds with specific substituents have shown enhanced activity against cancer cells with IC50 values lower than those of established chemotherapeutics like sorafenib .

Agricultural Chemicals

Fungicides
In agriculture, 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is utilized for its fungicidal properties. It plays a crucial role in crop protection by preventing fungal diseases that can devastate yields. The compound's effectiveness in enhancing agricultural productivity makes it an essential component in the formulation of agrochemicals aimed at ensuring food security .

Biochemical Research

Enzyme Inhibition Studies
The compound is also employed in biochemical research to study enzyme inhibition and metabolic pathways. Its unique structural attributes allow researchers to explore cellular processes and identify potential therapeutic targets. This application is pivotal for understanding disease mechanisms and developing new treatment strategies .

Material Science

Novel Materials Development
In the realm of material science, 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is investigated for its potential to create materials with improved thermal stability and chemical resistance. Such properties are beneficial for various industrial applications, including coatings and composites that require durability under harsh conditions .

Analytical Chemistry

Reagent Applications
The compound serves as a reagent in analytical chemistry for detecting and quantifying other compounds. Its application in quality control processes aids researchers and manufacturers in ensuring the integrity and safety of chemical products .

Case Studies

Application AreaKey FindingsReference
Pharmaceutical DevelopmentTriazole derivatives showed MICs as low as 0.00097 μg/mL against Candida albicans
Agricultural ChemicalsEffective fungicide enhancing crop protection against fungal diseases
Biochemical ResearchUtilized for enzyme inhibition studies revealing insights into cellular processes
Material ScienceInvestigated for creating materials with enhanced thermal stability
Analytical ChemistryEmployed as a reagent for detecting and quantifying compounds

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase, affecting the production of nitric oxide in biological systems. This inhibition can lead to various physiological effects, including modulation of immune responses and inflammation .

Comparison with Similar Compounds

Positional Isomers: 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Key Differences :

  • Substituent Position : The carboximidamide group is at position 1 instead of 3.
  • Molecular Weight: 147.57 g/mol (monohydrochloride) vs. ~168.03 g/mol (dihydrochloride for the 5-isomer).
  • Solubility : The dihydrochloride form of the 5-isomer likely exhibits higher aqueous solubility due to additional protonation sites.
  • Applications : The 1-isomer is used as a laboratory chemical , while the 5-isomer may have specialized roles in pharmaceutical intermediates.

Heterocyclic Analogs: Benzimidazole-Triazole Hybrids

Example : N-isopropyl-2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride .
Comparison :

  • Core Structure : Benzimidazole fused with a triazole vs. a standalone triazole.
  • Bioactivity : Benzimidazole derivatives often exhibit anti-protozoal or anti-bacterial activity due to enhanced aromatic stacking with biological targets .
  • Solubility : The larger aromatic system in benzimidazoles may reduce solubility compared to simpler triazoles.

Functional Group Variants: Carboxamide vs. Carboximidamide

Example: 5-Aminoimidazole-4-carboxamide (a temozolomide precursor) . Comparison:

  • Functional Group : Carboxamide (–CONH₂) vs. carboximidamide (–C(=NH)NH₂).
  • Electronic Effects : The amidine group in carboximidamide is more basic and protonated under physiological conditions, enhancing ionic interactions.
  • Applications : Carboxamides are common in anticancer agents (e.g., temozolomide), while carboximidamides may target enzymes with amidine-binding pockets.

Fluorinated Triazole Derivatives

Example : 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride .
Comparison :

  • Substituents : Fluorine and aniline groups introduce metabolic stability and electronic modulation.
  • Applications : Fluorinated triazoles are explored in agrochemicals for improved resistance to degradation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Applications References
1H-1,2,4-Triazole-5-carboximidamide dihydrochloride C₃H₆N₅·2HCl 168.03 1,2,4-Triazole Carboximidamide, Dihydrochloride Pharmaceutical intermediates
1H-1,2,4-Triazole-1-carboximidamide hydrochloride C₃H₅N₅·HCl 147.57 1,2,4-Triazole Carboximidamide, Hydrochloride Laboratory chemicals
5-Aminoimidazole-4-carboxamide C₄H₆N₄O 126.11 Imidazole Carboxamide Anticancer agents
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₉Cl₂FN₄ 251.09 1,2,3-Triazole Fluoroaniline, Dihydrochloride Agrochemical research

Research Findings and Implications

  • Synthetic Routes : Triazole derivatives are often synthesized via coupling agents (e.g., EDCI/HOBt) or click chemistry , with dihydrochloride salts formed to improve solubility.
  • Bioactivity : Carboximidamides’ amidine groups enhance hydrogen bonding, making them potent in enzyme inhibition . Positional isomerism in triazoles affects binding specificity; the 5-isomer may interact uniquely with target proteins compared to the 1-isomer.

Biological Activity

1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is characterized by its triazole ring structure, which is known for its diverse biological activities. The compound has a molecular formula of C3H5N5·2HCl and a CAS number of 2408965-27-3. Its unique structure allows it to interact with various biological targets.

The biological activity of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride can be attributed to its ability to inhibit certain enzymes and modulate receptor activity. The triazole moiety is particularly effective in forming hydrogen bonds and interacting with active sites of enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for the development of new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in preclinical models .

Biological Activity Data

The following table summarizes key findings from studies on the biological activities of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride:

Activity Effect Reference
AChE InhibitionSignificant increase in acetylcholine levels
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatoryReduction in carrageenan-induced edema
CytotoxicityActive against cancer cell lines (IC50 values)

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride in models of Alzheimer's disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function in animal models by inhibiting AChE activity and modulating inflammatory pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The results demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.

Case Study 3: Anti-Cancer Properties

Research focusing on the cytotoxic effects of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride on various cancer cell lines revealed promising results. The compound showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values indicating strong anti-cancer activity .

Q & A

Q. What are the recommended synthetic routes for 1H-1,2,4-Triazole-5-carboximidamide dihydrochloride, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of nitriles with amidrazones under acidic conditions, followed by hydrochloride salt formation. To optimize purity:

  • Use HPLC purification with a C18 column and a mobile phase of water/acetonitrile (0.1% trifluoroacetic acid) to resolve impurities.
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
  • Employ recrystallization from ethanol/water mixtures to enhance crystalline purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6_6 to confirm the triazole ring structure and imidamide substituents.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+^+ or [M+Cl]^-) with high-resolution MS to validate stoichiometry.
  • FT-IR : Identify characteristic N-H stretching (3100–3300 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks and analyzing degradation via HPLC.
  • Monitor pH-dependent stability in aqueous buffers (pH 2–9) to identify optimal storage conditions (e.g., lyophilized form at -20°C) .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of pharmacological studies involving this compound?

Methodological Answer:

  • Link studies to kinetic theory (e.g., enzyme inhibition kinetics) or cheminformatic models (e.g., QSAR) to predict bioactivity.
  • Use density functional theory (DFT) to simulate interactions with biological targets (e.g., triazole-binding enzymes) and validate experimentally via isothermal titration calorimetry (ITC) .

Q. How should contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., identical cell lines, buffer pH, and temperature).
  • Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like assay sensitivity (e.g., luminescence vs. fluorescence readouts).
  • Use Bayesian statistical models to quantify uncertainty and identify outlier datasets .

Q. What strategies integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways perturbed by the compound (e.g., apoptosis or DNA repair).
  • Validate hypotheses using CRISPR-Cas9 knockouts of candidate genes in cell-based assays.
  • Apply network pharmacology tools (e.g., Cytoscape) to map compound-target-pathway interactions .

Methodological Considerations Table

Aspect Basic Approach Advanced Approach
Synthesis Cyclocondensation + recrystallization Retrosynthetic AI tools for novel routes
Characterization NMR, MS, FT-IR DFT simulations + X-ray crystallography
Data Analysis Descriptive statisticsBayesian meta-analysis

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